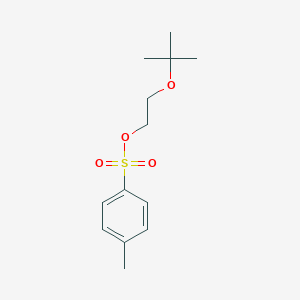

2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

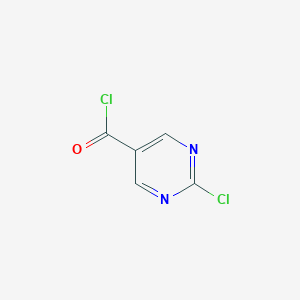

“2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” is an organic compound with the molecular formula C16H25NO6S and a molecular weight of 359.44 . It is also known by other names such as BocNH-PEG2-Tos, NHBoc-PEG2-Tos, and Tos-PEG2-NH-Boc .

Synthesis Analysis

While specific synthesis methods for “2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” were not found in the search results, similar compounds are often synthesized using tert-butyl alcohol and other reagents. More detailed synthesis methods may be found in specialized chemical literature or databases.Molecular Structure Analysis

The InChI code for “2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” is 1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” is soluble in DMSO at a concentration of 250 mg/mL (695.53 mM) . It should be stored in a dark place, sealed, and dry at 2-8°C .Applications De Recherche Scientifique

Electrochemical Applications : A study by Moshurchak, Buhrmester, and Dahn (2005) in the "Journal of The Electrochemical Society" found that a related compound, 2,5-Di-tert-butyl-1,4-dimethoxybenzene, effectively protects LiFePO4-based Li-Ion batteries from overcharge and overdischarge. However, its stability is compromised at potentials above 4.2 V (Lee Moshurchak, C. Buhrmester, & J. Dahn, 2005).

Antioxidant Activities : Huang et al. (2018) in the "Czech Journal of Food Sciences" reported strong antioxidant activities for compounds such as 2-(tert-Butyl)-5-methylbenzene-1,4-diol, highlighting the potential of similar compounds in biochemical applications (Y. Huang, Zhi-Yan Jiang, X. Liao, J. Hou, & Xinchu Weng, 2018).

Toxicological Studies : Shormanov, Tsatsua, and Astashkina (2017) developed a method to determine minimal quantities of 2,4-di-tert-butyl hydroxybenzene in biological materials, enabling toxicological studies of organs and blood (V. K. Shormanov, E. P. Tsatsua, & A. Astashkina, 2017).

Polymer Synthesis and Properties : Hsiao, Chin‐Ping Yang, and Shin-Hung Chen (2000) in "Polymer" synthesized ortho-linked polyamides derived from 4-tert-butylcatechol, demonstrating high thermal stability, making them suitable for transparent, flexible, and tough films with high glass transition temperatures (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Degradation in Lithium-Ion Batteries : Chen and Amine (2007) in "Electrochimica Acta" identified the irreversible degradation of 2,5-di-tert-butyl-1,4-dimethoxybenzene in LiFePO4-based lithium-ion batteries, linked to the decomposition of O-C bonds in alkoxy substitution groups (Zonghai Chen & K. Amine, 2007).

Synthesis of Allylic Alcohols : Habashita et al. (1997) in "Tetrahedron Letters" developed a one-pot method to efficiently synthesize non-racemic allylic alcohols from 4-methylbenzenesulfonates of non-racemic 2,3-epoxy alcohols, with potential applications in the synthesis of key building blocks of C 30-C 37 botryococcenes (H. Habashita, T. Kawasaki, M. Akaji, H. Tamamura, T. Kimachi, N. Fujii, & T. Ibuka, 1997).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4S/c1-11-5-7-12(8-6-11)18(14,15)17-10-9-16-13(2,3)4/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXQMVPLPIALKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toluene-4-sulfonic acid 2-tert-butoxy ethyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)